Guaiacol propionate

Description

Contextualizing Guaiacol (B22219) Propionate (B1217596) within Phenolic Ester Chemistry

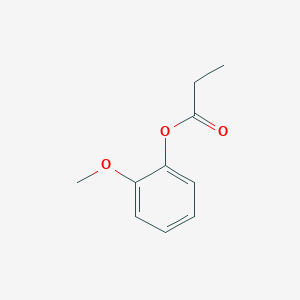

Guaiacol propionate is a member of the phenolic ester family. ontosight.ai Phenolic esters are characterized by the esterification of a phenol (B47542), in this case, guaiacol, with a carboxylic acid, here propionic acid. ontosight.ai This structure, consisting of a 2-methoxyphenol backbone linked to a propanoate group, imparts properties typical of esters, such as solubility in organic solvents and a relatively high boiling point. ontosight.ai

The synthesis of guaiacol propionate can be viewed within the broader context of esterification reactions. While specific synthesis details for guaiacol propionate are not extensively detailed in the provided search results, the synthesis of its precursor, guaiacol, often involves the methylation of catechol. google.com The subsequent esterification with propionic acid would follow standard ester synthesis protocols.

Academic Relevance and Research Trajectories of Guaiacol Derivatives

The academic interest in guaiacol and its derivatives is significant and multifaceted, driven by their wide range of applications. Guaiacol itself is a key precursor in the synthesis of various compounds, including flavorants like eugenol (B1671780) and vanillin (B372448). impurity.com

Research into guaiacol derivatives is expanding into several key areas:

Pharmaceutical and Medicinal Chemistry: Guaiacol derivatives have been investigated for their potential antimicrobial and antiseptic properties. ontosight.ai Some derivatives are explored as intermediates in the synthesis of new drug candidates. ontosight.aiimpurity.com For instance, research has been conducted on naproxen-guaiacol chimeras for their potential anti-inflammatory responses. mdpi.com

Biocatalysis and Biotransformation: The microbial degradation of guaiacol, often proceeding through demethylation to catechol, is a subject of study, particularly in the context of lignin (B12514952) valorization for the production of biofuels and plastics from biomass. researchgate.net

Polymer Science: Derivatives such as 4-vinyl guaiacol are being explored as bio-based monomers for the synthesis of polymers, aiming to replace petro-based compounds. mdpi.comresearchgate.net

Food and Fragrance Chemistry: Guaiacol and its esters, including guaiacol propionate, are utilized as flavoring and fragrance agents. ontosight.aibusinessresearchinsights.com The smoky and spicy notes of guaiacol are particularly valued. businessresearchinsights.comtopwhiskies.com

Environmental and Atmospheric Chemistry: The atmospheric reactions of guaiacol and its derivatives, particularly in the formation of secondary organic aerosols, are an active area of research. uantwerpen.be

Interactive Data Table: Research Applications of Guaiacol Derivatives

| Research Area | Specific Application/Study | Relevant Guaiacol Derivative(s) | Source |

| Pharmaceuticals | Intermediate in drug synthesis | Guaiacol, Guaiacol Propionate | ontosight.aiimpurity.com |

| Anti-inflammatory agents | Naproxen-guaiacol chimera | mdpi.com | |

| Biotechnology | Lignin valorization for biofuels | Guaiacol | researchgate.net |

| Polymer Chemistry | Bio-based monomers | 4-Vinyl Guaiacol | mdpi.comresearchgate.net |

| Food & Fragrance | Flavoring and fragrance agents | Guaiacol, Guaiacol Propionate | ontosight.aibusinessresearchinsights.com |

| Environmental Science | Secondary organic aerosol formation | Guaiacol | uantwerpen.be |

Structure

3D Structure

Properties

IUPAC Name |

(2-methoxyphenyl) propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-3-10(11)13-9-7-5-4-6-8(9)12-2/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYXMBPVOGLUKIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1=CC=CC=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60226880 | |

| Record name | Guaiacol propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60226880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colourless to light yellow liquid; Fruity nutty with a hint of vanilla aroma | |

| Record name | Guaiacol propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1995/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble or insoluble in water, Soluble (in ethanol) | |

| Record name | Guaiacol propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1995/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.092-1.102 | |

| Record name | Guaiacol propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1995/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

7598-60-9 | |

| Record name | Guaiacol propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007598609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC-407845 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407845 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Guaiacol propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60226880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GUAIACOL PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7SCO70Q61 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Pathways and Esterification Methodologies for Guaiacol Propionate and Analogs

Precursor Synthesis: Guaiacol (B22219) Production Pathways

The industrial and laboratory-scale synthesis of guaiacol, a crucial precursor for guaiacol propionate (B1217596), is achieved through several distinct chemical routes. These pathways primarily involve the methylation of catechol, hydrolysis, and demethylation of more complex molecules, and increasingly, bio-based methods.

Catalytic Methylation of Catechol Derivatives

The traditional and most common method for guaiacol production is the selective methylation of catechol. nih.govrsc.org This process involves the introduction of a methyl group to one of the hydroxyl groups of catechol.

Various methylating agents are employed in this process. Historically, dimethyl sulfate (B86663) has been a common reagent, reacting with catechol in the presence of a base like potash. rsc.org However, due to the high toxicity of dimethyl sulfate, alternative, more environmentally benign methylating agents are now favored. acs.org

Dimethyl carbonate (DDC) has emerged as a greener alternative, reacting with catechol over a catalyst to yield guaiacol. acs.orggoogle.com Another approach is the use of methanol (B129727) as the methylating agent in the presence of solid acid catalysts. nih.govgoogle.comethz.ch This vapor-phase reaction is considered an economically and environmentally friendly route for industrial applications. nih.gov

| Methylating Agent | Catalyst/Reagent | Key Features |

| Dimethyl sulfate | Potash | Traditional method. rsc.org |

| Dimethyl carbonate | Basic or solid acid catalysts | "Green" methylating agent. acs.orggoogle.com |

| Methanol | Solid acid catalysts (e.g., zeolites, aluminophosphates) | Environmentally friendly industrial route. nih.govgoogle.com |

Hydrolysis and Demethylation Strategies

Guaiacol can also be synthesized by the hydrolysis and demethylation of more complex molecules, particularly from lignin (B12514952), an abundant and renewable aromatic polymer. rsc.org Lignin is rich in guaiacyl units, making it a promising feedstock for guaiacol production. nih.govrsc.org

One notable strategy involves the use of a Lewis acid catalyst, such as Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃), in a methanol/water solvent. rsc.org This catalyst efficiently facilitates the hydrolysis of ether linkages within the lignin structure, leading to the formation of alkyl-syringol and alkyl-guaiacol intermediates. These intermediates then undergo decarbonization and demethoxylation to selectively produce guaiacol with yields up to 25.5 wt%. rsc.org This method is significant as it allows for the direct conversion of lignin to guaiacol. rsc.org

Bio-Based Approaches to Guaiacol Generation

Bio-based methods for guaiacol production are gaining increasing attention as a sustainable alternative to conventional chemical synthesis. These approaches often utilize enzymes or whole microorganisms to convert renewable feedstocks into guaiacol.

Lignin, a major component of plant biomass, is a key substrate in these bio-based pathways. Certain bacteria possess enzymatic systems capable of degrading lignin and its breakdown products. For instance, cytochrome P450 enzyme systems, such as GcoA from Amycolatopsis sp., have been identified to catalyze the O-demethylation of guaiacol and its analogs, which are major products of lignin decomposition. nih.govpnas.org While this specific example shows the degradation of guaiacol, the broader enzymatic machinery for lignin conversion highlights the potential for engineering metabolic pathways to produce guaiacol from lignin.

Enzymatic hydrolysis of plant materials can also release guaiacol. For example, glycosidase enzymes can cleave glycosidic bonds in plant matter, releasing volatile phenols like guaiacol. nih.govacs.org Furthermore, research has identified a catechol-O-methyltransferase (CTOMT1) in tomatoes (Solanum lycopersicum) that is directly involved in the synthesis of guaiacol by methylating catechol. mdpi.com

Esterification Chemistry of Guaiacol and Substituted Guaiacols

The synthesis of guaiacol propionate from guaiacol involves an esterification reaction, where the hydroxyl group of guaiacol reacts with propionic acid or its derivatives.

Direct Esterification with Propionic Acid and Anhydrides

Direct esterification is a common method for producing guaiacol propionate. This can be achieved by reacting guaiacol with propionic acid, typically in the presence of an acid catalyst to facilitate the reaction. chemguide.co.uk To drive the equilibrium towards the product side, water, a byproduct of the reaction, is often removed.

A more reactive acylating agent for this purpose is propionic anhydride (B1165640). The reaction of guaiacol with propionic anhydride can lead to the formation of guaiacol propionate. mdpi.comdergipark.org.tr For instance, the esterification of 4-vinyl guaiacol, a guaiacol analog, with propionic anhydride in the presence of sodium propionate at 90°C has been shown to proceed to completion. mdpi.com Another common method involves the use of propionyl chloride, which reacts readily with guaiacol to form the ester. google.comorgsyn.orgorgsyn.orgchemicalbook.com

| Acylating Agent | Catalyst/Reagents | Reaction Conditions |

| Propionic Acid | Acid catalyst (e.g., H₂SO₄) | Heating, water removal. chemguide.co.uk |

| Propionic Acid | DCC, DMAP | Room temperature to 50°C. mdpi.com |

| Propionic Anhydride | Sodium Propionate | 90°C. mdpi.com |

| Propionyl Chloride | - | Generally mild conditions. google.comorgsyn.org |

Catalytic Approaches to Guaiacol Propionate Synthesis

A variety of catalysts can be employed to enhance the efficiency and selectivity of the esterification of guaiacol with propionic acid.

Acid Catalysis: Strong mineral acids like sulfuric acid are commonly used as homogeneous catalysts for the esterification of phenols. google.comresearchgate.net However, their corrosive nature and the difficulty in separating them from the reaction mixture have led to the exploration of solid acid catalysts. ethz.ch These include zeolites and functionalized silicas, which offer advantages in terms of reusability and reduced environmental impact. acs.orgnih.govacs.org For example, propylsulfonic acid-modified MCM-41 has been investigated for the esterification of guaiacol. ethz.ch Phosphoric acid has also been identified as an effective catalyst for the esterification of phenols with carboxylic acids. google.com

Enzymatic Catalysis: Biocatalysts, particularly lipases, have emerged as a green and highly selective alternative for ester synthesis. mdpi.comscience.govacs.org Lipases can catalyze the esterification of phenols in organic solvents. unipd.it For instance, Candida antarctica lipase (B570770) B (CALB) is a widely used enzyme for such transformations. mdpi.com The use of lipases can offer high yields under mild reaction conditions and with high chemo- and regioselectivity.

| Catalyst Type | Specific Example | Key Advantages |

| Homogeneous Acid | Sulfuric Acid, Phosphoric Acid | Readily available and effective. google.comgoogle.com |

| Heterogeneous Acid | Zeolites, Functionalized Silica (B1680970) (e.g., MCM-41-PrSO₃H) | Reusable, environmentally friendlier. nih.govethz.ch |

| Biocatalyst | Lipases (e.g., Candida antarctica lipase B) | High selectivity, mild conditions, green process. mdpi.comscience.gov |

Derivatization of Functionalized Guaiacol Precursors

Functionalized guaiacol precursors, such as 4-vinylguaiacol (4VG), offer versatile platforms for chemical modification. The presence of reactive sites, including the phenolic hydroxyl group and the vinyl group, allows for a variety of derivatization strategies to produce tailored molecules for specific applications.

Esterification of 4-Vinylguaiacol for Monomer Development

The esterification of the phenolic hydroxyl group of 4-vinylguaiacol (4VG) is a key strategy for producing a range of bio-based monomers with tunable properties. rsc.orgacs.org The resulting esterified 4VG derivatives can be used in radical polymerization to create polymers with varying thermal and mechanical characteristics. google.com One such derivative is 2-methoxy-4-vinylphenyl propionate (Prop4VG), which serves as a valuable monomer in the synthesis of advanced polymers.

Several synthetic routes have been explored for the esterification of 4VG. A common method involves the reaction of 4VG with a corresponding anhydride. For the synthesis of Prop4VG, this can be achieved by reacting 4VG with propionic anhydride in the presence of sodium propionate. rsc.org This reaction is typically carried out at an elevated temperature, for instance at 90 °C for 30 minutes, and can achieve high conversion rates. rsc.org

Another approach to esterification utilizes the corresponding carboxylic acid in the presence of a coupling agent. For example, the synthesis of 2-methoxy-4-vinylphenyl heptanoate (B1214049) has been demonstrated using heptanoic acid, dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent, and 4-(dimethylamino)pyridine (DMAP) as a catalyst. Current time information in Bangalore, IN. This reaction is typically performed in a solvent like dichloromethane (B109758) (CH2Cl2) over several hours. Current time information in Bangalore, IN.

The choice of esterification method can depend on the availability of the starting materials and the desired scale of the reaction. Current time information in Bangalore, IN. The table below summarizes a typical synthetic route for 2-methoxy-4-vinylphenyl propionate.

| Reactants | Reagents/Catalysts | Reaction Conditions | Product | Conversion |

|---|---|---|---|---|

| 4-Vinylguaiacol (4VG), Propionic Anhydride | Sodium Propionate | 90 °C, 30 min, under air | 2-Methoxy-4-vinylphenyl Propionate (Prop4VG) | 100% |

Conjugation Strategies for Advanced Molecular Architectures

Beyond simple esterification for monomer development, guaiacol and its derivatives are employed in various conjugation strategies to create advanced and complex molecular architectures. These architectures include star polymers, benzoxazine (B1645224) resins, and other macromolecules with specialized properties.

Star Polymers: An epoxy derivative of 4-vinylguaiacol, 4-vinylphenyl glycidyl (B131873) ether (4VGEP), has been utilized as a building block for bio-based, degradable star polymers. rsc.orgdntb.gov.ua In this approach, block copolymers of 4VGEP with other monomers like styrene (B11656) or diethylacrylamide are first synthesized. rsc.org These block copolymers then act as macromonomers in a ring-opening copolymerization (ROCOP) with a cross-linking agent such as cis-4-cyclohexene-1,2-dicarboxylic anhydride. rsc.org This strategy results in the formation of ester cross-linked star polymers with high yields and narrow dispersity. rsc.org A key advantage of this architecture is the potential for selective degradation of the ester core under acidic conditions. rsc.orgresearchgate.net

Benzoxazine Resins: Guaiacol is a valuable precursor for the synthesis of bio-based benzoxazine resins, which are a class of high-performance thermosetting polymers. cnrs.frmdpi.comrsc.org These resins are typically synthesized through a Mannich condensation reaction involving a phenolic compound (guaiacol), an amine, and an aldehyde (often paraformaldehyde). cnrs.frmdpi.com By using bio-based amines like furfurylamine, fully bio-based benzoxazine monomers can be produced. cnrs.frrsc.org For instance, a novel tri-furan functional bis-benzoxazine resin has been synthesized from guaiacol, furfural, and furfurylamine. cnrs.fr The resulting polybenzoxazine from this monomer exhibits excellent thermal stability. cnrs.fr The molecular design flexibility of benzoxazines allows for the creation of materials with a wide range of properties, including high thermal stability and flame retardancy. google.com

Other Macromolecules: Guaiacol and its derivatives can also be incorporated into other types of macromolecular structures. For example, guaiacol has been used in the synthesis of composites with fatty acids and sulfur, leading to crosslinked network materials. mdpi.com Additionally, research has explored the synthesis of guaiacol-based reactive flame retardants for epoxy resins. rsc.org The presence of guaiacol has also been shown to prevent the formation of undesired macromolecules during the hydroconversion of bio-oils. shokubai.orgscispace.comresearchgate.net

| Precursor | Conjugation Strategy | Resulting Architecture | Key Features |

|---|---|---|---|

| 4-Vinylphenyl glycidyl ether (from 4-Vinylguaiacol) | Ring-Opening Copolymerization (ROCOP) of block copolymers | Degradable Star Polymers | Ester cross-linked core, potential for selective degradation. rsc.orgdntb.gov.uaresearchgate.net |

| Guaiacol | Mannich Condensation with amines and aldehydes | Benzoxazine Resins | High thermal stability, flame retardancy, fully bio-based potential. cnrs.frmdpi.comrsc.org |

| Guaiacol | Reaction with fatty acids and sulfur | Crosslinked Composites | Network material with varying thermomorphological properties. mdpi.com |

| Guaiacol | Reaction with 1,4-phthalaldehyde and DOPO | Reactive Flame Retardant | Incorporated into epoxy resins to enhance flame retardancy. rsc.org |

Process Optimization and Green Chemistry Metrics in Synthesis

The development of synthetic routes for guaiacol propionate and its analogs is increasingly guided by the principles of green chemistry. This involves optimizing reaction processes to improve efficiency, reduce waste, and utilize renewable resources. Key green chemistry metrics are employed to quantify the sustainability of these synthetic approaches.

Several metrics are used to evaluate the "greenness" of a chemical process. These include:

Atom Economy (AE): This metric calculates the proportion of reactant atoms that are incorporated into the final desired product. Current time information in Bangalore, IN. A higher atom economy indicates a more efficient reaction with less waste.

E-Factor (Environmental Factor): The E-factor is the ratio of the mass of waste produced to the mass of the desired product. Current time information in Bangalore, IN. A lower E-factor is indicative of a more environmentally friendly process.

Reaction Mass Efficiency (RME): RME is the percentage of the mass of the final isolated product relative to the total mass of all reactants used. Current time information in Bangalore, IN.

Carbon Efficiency (C-efficiency): This metric quantifies the percentage of carbon from the reactants that ends up in the final product. Current time information in Bangalore, IN.

In the synthesis of 4-vinylguaiacol (4VG) derivatives, these metrics have been applied to compare different synthetic pathways. Current time information in Bangalore, IN. For instance, the esterification of 4VG can be achieved using either an anhydride or a carboxylic acid with a coupling agent. Current time information in Bangalore, IN. The calculation of green metrics can help determine which route is more sustainable.

Enzymatic synthesis represents a significant advancement in the green production of guaiacol esters. Lipases, a class of enzymes, are capable of catalyzing esterification and transesterification reactions under mild conditions. rsc.org The use of lipases for the synthesis of flavor esters, for example, is considered an environmentally friendly alternative to chemical catalysis. rsc.org Research has demonstrated the successful lipase-catalyzed synthesis of various esters, and process optimization techniques like the Taguchi method can be employed to maximize conversion rates in these enzymatic reactions. researchgate.net

The table below presents a summary of green chemistry metrics for the synthesis of a 4-vinylguaiacol derivative, illustrating the application of these principles in process evaluation.

| Metric | Definition | Significance |

|---|---|---|

| Atom Economy (AE) | (Molecular Weight of Product / Sum of Molecular Weights of Reactants) x 100% | Measures the efficiency of atom incorporation into the final product. |

| E-Factor | Mass of Waste / Mass of Product | Indicates the amount of waste generated per unit of product. |

| Reaction Mass Efficiency (RME) | (Mass of Isolated Product / Total Mass of Reactants) x 100% | Reflects the overall efficiency of a reaction, considering yield and stoichiometry. |

| Carbon Efficiency (C-efficiency) | (Mass of Carbon in Product / Total Mass of Carbon in Reactants) x 100% | Tracks the efficiency of carbon utilization from reactants to product. |

Elucidation of Reaction Mechanisms and Catalytic Transformations

Hydrodeoxygenation (HDO) Mechanisms of Guaiacol (B22219) as a Lignin (B12514952) Model Compound

The HDO of guaiacol proceeds through several primary reaction pathways, including dehydroxylation (DHY), demethoxylation (DMO), and demethylation (DME). cardiff.ac.ukfrontiersin.org These pathways lead to the initial formation of key intermediates such as anisole (B1667542), phenol (B47542), and catechol, respectively. cardiff.ac.ukfrontiersin.org Subsequent reaction steps can further deoxygenate these intermediates to produce valuable hydrocarbons like benzene (B151609). frontiersin.org The specific pathway that dominates is highly dependent on the catalyst used and the reaction conditions. rsc.org

Theoretical and Computational Investigations (e.g., DFT Calculations)

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the complex reaction networks of guaiacol HDO at a molecular level. These computational studies provide fundamental insights into bond scission energies, reaction energy profiles, and the structures of transition states, which are often difficult to determine experimentally.

The three principal C-O bonds in guaiacol each present a distinct pathway for initial deoxygenation:

Caryl-OH (Dehydroxylation): Cleavage of the bond between the aromatic ring and the hydroxyl group.

Caryl-OCH3 (Demethoxylation): Scission of the bond connecting the aromatic ring and the methoxy (B1213986) group.

Calkyl-O (Demethylation): Breaking of the bond between the methyl group and the oxygen atom of the methoxy group.

DFT calculations have shown that the relative energy barriers for these bond scissions are highly dependent on the catalytic surface. frontiersin.orga-star.edu.sg For instance, DFT-based simulations on a Pt(111) surface indicated that the bond dissociation energies are 414 kJ/mol for Caryl−OH, 356 kJ/mol for Caryl−OCH3, and 247 kJ/mol for Calkyl–O, suggesting the demethylation route to form catechol is the most feasible on this surface. cardiff.ac.uk In contrast, studies on Ru(0001) also found that bond scissions within the aliphatic side group have lower barriers (at most 69 kJ mol⁻¹) compared to the cleavage of the aromatic Caryl-O bonds (over 100 kJ mol⁻¹). a-star.edu.sg This highlights that direct cleavage of the bonds linking oxygen directly to the aromatic ring is generally more challenging than breaking the Calkyl-O bond. a-star.edu.sgrsc.org

DFT calculations are instrumental in mapping the potential energy surfaces for guaiacol HDO reaction pathways. This involves identifying the transition state (TS) structures and calculating the associated activation energy barriers (Ea).

Studies on various transition metal surfaces have revealed distinct energy profiles. For example, on a Cu(111) surface, the rate-limiting step for catechol production via demethylation was found to have an activation barrier of 1.97 eV. mdpi.com For anisole formation through dehydroxylation on the same surface, the barrier was slightly higher at 2.07 eV. mdpi.com

A systematic DFT study on six transition metals (Fe, Co, Ni, Cu, Pd, Pt) provided a comparative analysis of activation barriers for the initial C-O scission pathways. frontiersin.org The results showed that oxophilic catalysts like Fe(110) favor the Caryl-OH bond scission, with an activation barrier of 1.13 eV. cardiff.ac.ukfrontiersin.org Conversely, Ni(111) and Co(0001) surfaces were found to be more favorable for breaking C-O bonds in general, with Ni(111) showing a particularly low activation energy of 1.21 eV for demethylation to catechol. frontiersin.orgresearchgate.net On the other hand, Pt(111) and Pd(111) surfaces exhibit high activation barriers, making direct C-O scission energetically unfavorable. frontiersin.orgexlibrisgroup.com.cn

The table below summarizes the calculated activation energies for the three main C-O bond scission pathways on various transition metal surfaces.

| Catalyst Surface | Dehydroxylation (Caryl-OH) Ea (eV) | Demethoxylation (Caryl-OCH3) Ea (eV) | Demethylation (Calkyl-O) Ea (eV) |

|---|---|---|---|

| Fe(110) | 1.13 | 1.28 | - |

| Co(0001) | - | - | 1.23 |

| Ni(111) | - | - | 1.21 |

| Cu(111) | 2.07 | - | 1.97 |

| Pt(111) | - | 2.14 | 2.00 |

| PtFe(111) | 2.05 | 1.97 | 1.51 |

| NiFe(111) | 1.23 | - | - |

Data sourced from multiple DFT studies. frontiersin.orgrsc.orgmdpi.com Note: Dashes indicate data not provided in the cited sources.

Transition state scaling relations, which correlate the energy of the transition state with the reaction energy, have also been employed to understand trends across different catalysts and accelerate catalyst design. frontiersin.orgresearchgate.net

Bond Scission Pathways: Caryl-OH, Caryl-OCH3, Calkyl-O

Catalytic Systems and Selectivity Studies

The choice of catalyst, including both the active metal and the support material, is crucial in directing the HDO of guaiacol toward desired products.

A wide range of transition metals have been investigated for guaiacol HDO, each exhibiting different activities and selectivities.

Noble Metals (Pt, Pd, Ru): Platinum (Pt) and Palladium (Pd) are known for their high hydrogenation activity. csic.es However, DFT studies suggest that flat Pt(111) surfaces are not highly active for deoxygenation, with catechol being the preferred product. acs.org The observed deoxygenation activity of Pt catalysts is often attributed to support effects or more active sites like steps and corners. acs.orgmdpi.com Ruthenium (Ru) based catalysts have demonstrated high activity and exceptional selectivity towards fully deoxygenated products like cyclohexane (B81311). bohrium.com On Ru(0001), the proposed pathway involves initial demethylation to catechol, followed by the removal of the oxygen groups. a-star.edu.sgresearchgate.net

Non-Noble Metals (Ni, Co, Fe): These metals offer a more economical alternative. Nickel (Ni) catalysts, particularly when supported on zeolites, have shown high HDO activity, with the potential to achieve high yields of cyclohexane. rsc.orgresearchgate.net The performance is linked to a synergy between the metal's hydrogenation function and the support's acidity. rsc.org Cobalt (Co) catalysts, such as Co/TiO₂, are also highly active and can be more economical for removing methoxy groups compared to Ru. rsc.org Iron (Fe) catalysts supported on materials like SiO₂ have been reported to be highly selective for deoxygenation products such as benzene and toluene (B28343). rsc.org

Bimetallic catalysts, such as Pt-Fe and Pd-Fe, have been explored to leverage synergistic effects. rsc.org The addition of an oxophilic metal like Fe can enhance C-O bond cleavage activity. rsc.org For instance, DFT studies showed that C-O bond breaking is energetically more facile on PtFe(111) and NiFe(111) surfaces compared to their monometallic counterparts. rsc.org

Acidity: Acidic supports like zeolites (e.g., H-Beta, H-ZSM-5), silica-alumina, and zirconia can significantly enhance deoxygenation. rsc.orgmdpi.comajol.info The acid sites can facilitate C-O bond cleavage through dehydration reactions. ajol.info Studies on Ni supported on Beta zeolites showed a linear relationship between deoxygenation activity and the concentration of acid sites. rsc.org The combination of metal sites for hydrogenation and acid sites for deoxygenation creates a bifunctional catalyst system. rsc.orgajol.info

Support Material: The choice of support material influences metal dispersion and can prevent catalyst deactivation. ajol.infohep.com.cn Supports like TiO₂, ZrO₂, and pillared clays (B1170129) have been investigated. acs.orgajol.infohep.com.cn TiO₂ has been shown to be a stable support for Pt in guaiacol HDO, leading to less coke formation compared to Al₂O₃. hep.com.cn Pillared clays offer high surface area and tunable acidity, making them promising supports for NiMo catalysts. acs.org Carbon-supported catalysts are also widely used due to their high stability. csic.es

The interplay between the metal and the support dictates the dominant reaction pathway and the final product distribution in guaiacol hydrodeoxygenation.

Influence of Solvent Environments on Reaction Kinetics

The solvent environment plays a critical role in the kinetics of catalytic reactions involving guaiacol propionate (B1217596) and related compounds. The choice of solvent can significantly impact reaction rates and product selectivity by influencing the stability of reactants, intermediates, and transition states.

The polarity of the solvent is a key factor. Aprotic polar solvents can modulate reactions differently than apolar ones. mdpi.com For example, in certain olefin oxidation reactions, acetonitrile (B52724) (an aprotic polar solvent) was found to hinder the reaction rate, while toluene (an aprotic apolar solvent) did not, without significantly affecting product selectivity at isoconversion. mdpi.com This has been attributed to the hydrogen-bonding capabilities of the solvent, which can influence substrate-solvent interactions. mdpi.com

The following table summarizes the observed effects of different solvents on the HDO of guaiacol, which can be indicative of the behavior of guaiacol propionate.

| Solvent | Catalyst | Key Observations on Reaction Kinetics and Products |

| Water, Diethyl ether, 1-Butanol, n-Hexane | Pt(111) | Rate-controlling species and transition states vary with the solvent. Catechol is a major aromatic product in all environments. osti.gov |

| Decalin | Ni/SiO2 + Hβ | Low-temperature (140 °C) transformation of guaiacol to cyclohexane was achieved. researchgate.net |

| Toluene | MCM-bpy-Mo | Faster reaction kinetics compared to acetonitrile in olefin oxidation. mdpi.com |

| Acetonitrile | MCM-bpy-Mo | Slower reaction kinetics in olefin oxidation due to hydrogen bonding. mdpi.com |

Product Distribution and Pathway Dominance in HDO

The hydrodeoxygenation (HDO) of guaiacol and its derivatives like guaiacol propionate is a complex process with multiple competing reaction pathways. The final product distribution is highly dependent on the catalyst, reaction conditions, and solvent used.

Two primary pathways are generally considered for the HDO of guaiacol:

Demethoxylation (DMO): This pathway involves the cleavage of the methoxy group to form catechol or phenol, which can then be further deoxygenated.

Hydrogenation (HYD): This pathway involves the hydrogenation of the aromatic ring prior to or after the removal of oxygen-containing functional groups, leading to products like cyclohexane and its derivatives. rsc.org

The choice of catalyst significantly influences which pathway dominates. For example, molybdenum-based catalysts (Mo/C) tend to favor the demethoxylation of guaiacol to phenol, while ruthenium-based catalysts (Ru/C) promote the formation of catechol as the primary intermediate. a-star.edu.sg Nickel-based catalysts, such as Ni/Beta, have shown high activity in producing cyclohexane, indicating a strong hydrogenation pathway. rsc.org The acidity of the catalyst support also plays a crucial role, with a linear relationship observed between deoxygenation activity and the concentration of acid sites under certain conditions. rsc.org

The product distribution can also be tuned by adjusting reaction parameters such as temperature and pressure. For instance, in the HDO of guaiacol over a Mo2C/CNF catalyst, increasing the temperature from 300 °C to 350 °C enhanced the conversion of guaiacol and the selectivity towards benzene. csic.es

The table below illustrates the product distribution from guaiacol HDO over various catalysts.

| Catalyst | Dominant Products | Observations |

| Mo/C | Phenol, Benzene | Demethoxylation is the primary route. a-star.edu.sg |

| Ru/C | Catechol, Benzene | Catechol is a key intermediate. a-star.edu.sg |

| Ni/Beta | Cyclohexane | High hydrogenation activity. rsc.org |

| Ni2P/ZSM-5 | Cyclohexane, Anisole, Phenol | High conversion of guaiacol with high selectivity to cyclohexane under specific conditions. acs.org |

| Cu3P/SiO2 | Catechol | High selectivity to catechol (72 mol%) at 300 °C. researchgate.net |

Pyrolysis Mechanisms of Guaiacol and Related Phenolics

Pyrolysis is the thermal decomposition of organic materials at elevated temperatures in an inert atmosphere. Studying the pyrolysis of guaiacol, a model compound for lignin, provides fundamental insights into the thermal degradation of more complex derivatives like guaiacol propionate.

Free Radical Reaction Pathways

The pyrolysis of guaiacol is widely accepted to proceed through free-radical mechanisms. mdpi.comresearchgate.net The initial and rate-determining step is the homolytic cleavage of the O–CH₃ bond, which has a relatively low bond dissociation energy of about 57.7 kcal/mol. researchgate.net This cleavage generates a phenoxy radical and a methyl radical. researchgate.netmdpi.com

Following this initiation, a cascade of complex reactions occurs. Electron paramagnetic resonance (EPR) spectroscopy has been instrumental in detecting and identifying the radical species involved. mdpi.comresearchgate.netmdpi.com Studies using EPR have confirmed the presence of methyl radicals during guaiacol pyrolysis. mdpi.commdpi.com

The primary radicals can undergo various subsequent reactions, including:

Hydrogen abstraction: Methyl radicals can abstract hydrogen atoms to form methane.

Recombination: Radicals can recombine to form a variety of products. For instance, a phenoxy radical and a methyl radical can recombine to form cresols.

Rearrangement and further decomposition: The phenoxy radical can undergo intramolecular rearrangements and fragmentation, leading to the formation of products like phenol and catechol. mdpi.com

Thermal Decomposition Products and Intermediates

The pyrolysis of guaiacol yields a complex mixture of products. The composition of this mixture is highly dependent on the pyrolysis temperature and residence time. nih.gov At lower temperatures (around 400 °C), the main products are often phenol, cresol, and catechol. nih.gov As the temperature increases, further decomposition and secondary reactions lead to the formation of lighter hydrocarbons and polycyclic aromatic hydrocarbons (PAHs). nih.gov

Key thermal decomposition products and their likely formation pathways are summarized below:

| Product | Formation Pathway / Intermediate |

| Phenol | Demethoxylation of guaiacol. nih.gov |

| Catechol | Rearrangement of the initial phenoxy radical. researchgate.net |

| Cresols | Recombination of phenoxy and methyl radicals. researchgate.net |

| Methane | Hydrogen abstraction by methyl radicals. |

| Benzene | Decomposition of phenol at higher temperatures. |

| Naphthalene | Formed at higher pyrolysis temperatures. mdpi.com |

| 2-hydroxy-benzaldehyde | Detected as a product at intermediate temperatures (e.g., 500 °C). mdpi.com |

Studies on the thermal degradation of 4-vinyl guaiacol, another related compound, have also provided insights into the stability and decomposition products of such structures. nih.gov

Biocatalytic Transformations of Guaiacol Derivatives

Biocatalysis offers a green and highly selective alternative to conventional chemical methods for the transformation of guaiacol derivatives. Enzymes can catalyze specific reactions under mild conditions, often with high stereo- and regioselectivity.

Enzymatic Demethylation Pathways

O-demethylation is a crucial step in the biological valorization of lignin-derived compounds like guaiacol. rsc.org This reaction is often a rate-limiting step in microbial degradation pathways. rsc.org Several types of enzymes have been identified that can catalyze the demethylation of guaiacol and its derivatives.

Cytochrome P450 Monooxygenases: A significant family of enzymes involved in this process is the cytochrome P450 superfamily. rsc.orgrsc.org Specifically, the CYP255A family has been shown to catalyze the aromatic O-demethylation of guaiacol-type compounds. rsc.orgrsc.org For example, the enzyme GcoA (CYP255A2) exhibits high specificity for the O-demethylation of guaiacol to produce catechol. rsc.orgrsc.orgnsf.gov These enzymes can utilize hydrogen peroxide as a co-substrate, offering a cleaner and cheaper alternative to cofactor-dependent systems. rsc.orgrsc.org Quantum mechanics-cluster model studies have provided detailed insights into the reaction mechanism of guaiacol demethylation by GcoA, involving a hydrogen atom transfer and oxygen rebound mechanism. nsf.gov

Cobalamin-Dependent Methyltransferases: An alternative anaerobic pathway for demethylation involves cobalamin-dependent methyltransferases. nih.gov This method utilizes thiols, such as ethyl 3-mercaptopropionate (B1240610), as a "methyl trap." The enzyme transfers the methyl group from the guaiacol derivative to the thiol, forming a stable thioether and driving the reaction towards completion. nih.gov This approach has been successfully applied to a broad spectrum of substituted guaiacol derivatives with high conversion rates. nih.gov

The table below lists some enzymes involved in the demethylation of guaiacol derivatives.

| Enzyme/Enzyme System | Type | Key Features |

| GcoA (CYP255A2) | Cytochrome P450 Monooxygenase | High specificity for guaiacol demethylation to catechol. rsc.orgrsc.org Can use H₂O₂. rsc.orgrsc.org |

| AgcA (CYP255A1) | Cytochrome P450 Monooxygenase | Catalyzes O-demethylation of guaiacol and 4-alkylguaiacols. rsc.orgrsc.org |

| Cobalamin-dependent methyltransferases | Methyltransferase | Anaerobic pathway using thiols as methyl acceptors. nih.gov |

Role of Methyl Traps in Biotransformations

The biotransformation of guaiacol derivatives often involves demethylation, a critical step in the breakdown of lignin and in the synthesis of valuable catechol derivatives. nih.govnih.gov However, the demethylation of methyl phenyl ethers can be challenging, particularly when the resulting catechols are susceptible to subsequent reactions. nih.govnih.gov

A significant advancement in the biocatalytic demethylation of guaiacol derivatives involves the use of methyl traps in an anaerobic environment. nih.govnih.gov This method utilizes cobalamin-dependent methyltransferases, which transfer the methyl group from the guaiacol derivative to a thiol-containing compound, acting as a "methyl trap." nih.govnih.gov Ethyl 3-mercaptopropionate has been identified as a particularly effective methyl trap. nih.govnih.gov The thiol group of this molecule accepts the methyl group from the guaiacol derivative, forming a stable thioether. nih.gov This process is highly efficient, with conversions often exceeding 90%, because the trapping of the methyl group drives the reaction towards completion. nih.govnih.govresearchgate.net

This biocatalytic, oxygen-free method offers a significant advantage over traditional monooxygenase-based demethylation, which requires molecular oxygen and can lead to undesirable oxidative side reactions. nih.govnih.gov The use of methyl traps has been successfully applied to a broad range of substituted guaiacol derivatives, demonstrating its potential for producing high-value chemicals like the antioxidant hydroxytyrosol (B1673988) on a larger scale. nih.govnih.govresearchgate.net

Table 1: Biocatalytic Demethylation of Guaiacol Derivatives Using a Methyl Trap

| Substrate (Guaiacol Derivative) | Methyl Trap | Enzyme System | Conversion (%) | Product | Reference |

| Guaiacol | Ethyl 3-mercaptopropionate | Cobalamin-dependent methyltransferase | >90 | Catechol | nih.govnih.gov |

| Homovanillyl alcohol | Ethyl 3-mercaptopropionate | Cobalamin-dependent methyltransferase | >99 | Hydroxytyrosol | researchgate.net |

| 2-Methoxy-3-methylphenol | Ethyl 3-mercaptopropionate | Cobalamin-dependent methyltransferase | >99 | 3-Methylcatechol | researchgate.net |

Other Relevant Reaction Mechanisms

The oxidation of guaiacol and its derivatives can proceed through various pathways, often involving the formation of radical intermediates. mdpi.comresearchgate.net The hydroxyl and methoxy groups on the aromatic ring are key to its oxidative transformation. researchgate.net

Theoretical studies using Density Functional Theory (DFT) have shown that the dissociation of the methoxy group's O–C bond in guaiacol requires significantly less energy than the phenolic O–H bond, suggesting its susceptibility to cleavage during oxidation. researchgate.net The pyrolysis of guaiacol is a free-radical process, with the primary detectable radicals being methyl radicals and C6H4(OH)O* radicals. researchgate.net

One proposed pathway for guaiacol oxidation involves the initial homolytic cleavage of the CH3-O bond, leading to the formation of a methyl radical and a 1,2-dihydroxybenzene radical, which can then be converted to 1,2-dihydroxybenzene (catechol). mdpi.comresearchgate.net Another pathway involves demethoxylation, initiated by a hydrogen radical, to form phenol. mdpi.com

Enzymatic oxidation of guaiacol is also a well-studied process. Peroxidases, such as horseradish peroxidase (HRP) and lignin peroxidase (LiP), can catalyze the oxidation of guaiacol in the presence of hydrogen peroxide. researchgate.netmdpi.com This process involves the formation of a phenoxy radical, which can then undergo polymerization to form polyguaiacol. researchgate.net In some cases, tyrosyl radicals within the enzyme itself have been identified as the oxidizing intermediates for guaiacol. acs.org

The atmospheric oxidation of guaiacol, initiated by hydroxyl (OH) radicals, leads to the formation of various products, including catechol, methyl glyoxylate, and malealdehyde. rsc.org This process can also lead to the formation of nitroguaiacol and nitrocatechol in the presence of high concentrations of nitrogen dioxide (NO2). rsc.org

Table 2: Key Radical Intermediates in Guaiacol Oxidation

| Radical Species | Formation Pathway | Subsequent Reactions | Reference |

| Methyl radical (•CH3) | Homolytic cleavage of the O-CH3 bond | Participation in other reactions, conversion to methane | mdpi.comresearchgate.net |

| C6H4(OH)O• radical | Homolytic cleavage of the O-CH3 bond | Combination with a hydrogen radical to form catechol | mdpi.comresearchgate.net |

| Phenoxy radical | Enzymatic oxidation by peroxidases | Polymerization to form polyguaiacol | researchgate.netresearchgate.net |

| Tyrosyl radical (Tyr•) | Formed in enzymes like cytochrome c peroxidase | Acts as an oxidizing intermediate for guaiacol | acs.org |

Acylation of guaiacol is a key reaction for producing valuable chemical intermediates. researchgate.netcsic.es The vapor-phase acylation of guaiacol with acetic acid over zeolite catalysts can lead to two primary products: guaiacol acetate (B1210297) (from O-acylation) and hydroxymethoxyacetophenones (HMAPs) (from C-acylation). researchgate.netcsic.es The latter are of particular interest for the pharmaceutical industry. researchgate.netcsic.es

The Fries rearrangement of guaiacol esters, such as guaiacol acetate, is another important pathway to produce hydroxy aromatic ketones. google.com This reaction typically involves the intramolecular rearrangement of the acyl group from the phenolic oxygen to the aromatic ring, usually in the presence of a Lewis acid catalyst. google.com For instance, guaiacol propionate can undergo a Fries rearrangement to yield 1-(4-hydroxy-3-methoxyphenyl)-1-propanone. google.comimpurity.com

The choice of catalyst and reaction conditions plays a crucial role in determining the selectivity towards either O-acylation or C-acylation products. researchgate.netcsic.es Nanocrystalline and hierarchical MFI and BEA zeolites with optimized acidity and accessibility have been shown to be effective catalysts for the continuous production of HMAPs from guaiacol. researchgate.netcsic.es

Table 3: Acylation and Rearrangement Products of Guaiacol Derivatives

| Reactants | Reaction Type | Catalyst/Conditions | Major Product(s) | Reference |

| Guaiacol + Acetic Acid | Vapor Phase Acylation | Zeolite (MFI, BEA) | Guaiacol acetate, Hydroxymethoxyacetophenones (HMAPs) | researchgate.netcsic.es |

| Guaiacol Propionate | Fries Rearrangement | Lewis Acid | 1-(4-Hydroxy-3-methoxyphenyl)-1-propanone | google.comimpurity.com |

| 4-Vinyl Guaiacol + Propionic Anhydride (B1165640) | Esterification | Sodium propionate, 90°C | 2-Methoxy-4-vinylphenyl propionate | mdpi.com |

Advanced Analytical Methodologies for Characterization and Detection

Spectroscopic Techniques for Structural Elucidation and Monitoring

Spectroscopy is a cornerstone for the analysis of guaiacol (B22219) propionate (B1217596), providing detailed information about its molecular structure and behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of guaiacol propionate. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are utilized to determine the connectivity of atoms within the molecule.

¹H NMR: Proton NMR (¹H NMR) provides information about the hydrogen atoms in the molecule. Predicted ¹H NMR spectra for guaiacol propionate in water show distinct signals corresponding to the different proton environments. np-mrd.org Experimental ¹H NMR data for the related compound guaiacol has been recorded at 500 MHz in water. hmdb.cachemicalbook.com

¹³C NMR: Carbon-13 NMR (¹³C NMR) is used to probe the carbon skeleton of the molecule. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) lists both ¹H-NMR and ¹³C-NMR as identification tests for guaiacol propionate. fao.org Publicly available databases also contain information on the ¹³C NMR spectrum of this compound. nih.gov

2D NMR: Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), can be used to establish correlations between protons and carbons, confirming the structural assignment of guaiacol propionate. For instance, in the analysis of related compounds like guaiacol itself, HSQC experiments have been used to identify key functional groups, including the aromatic methoxy (B1213986) group and olefinic protons. researchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides insights into the functional groups present in guaiacol propionate by measuring the vibrations of its bonds.

Infrared (IR) Spectroscopy: The JECFA also recognizes IR spectroscopy as a valid identification test for guaiacol propionate. fao.org IR spectra exhibit characteristic absorption bands corresponding to specific functional groups, such as the carbonyl group (C=O) of the ester and the C-O bonds of the ether and ester moieties.

Electron Paramagnetic Resonance (EPR) for Radical Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive technique for detecting and characterizing species with unpaired electrons, such as free radicals. In studies involving reactions of similar phenolic compounds, like guaiacol, EPR has been instrumental in identifying radical intermediates. For example, in the reaction of prostacyclin synthase, a tyrosyl radical intermediate was identified using EPR spectroscopy. nih.gov While direct EPR studies on guaiacol propionate are not prevalent, this technique would be applicable if its synthesis or degradation involves radical pathways.

UV-Visible Spectroscopy for Reaction Kinetics

UV-Visible (UV-Vis) spectroscopy is a valuable tool for monitoring reaction kinetics by measuring the change in absorbance of a solution over time. sci-hub.se It can be used to study the formation or degradation of guaiacol propionate, particularly if these processes involve changes in conjugation or the presence of chromophores. libretexts.org For example, the kinetics of guaiacol oxidation have been studied by monitoring the change in absorbance at 470 nm. nih.gov The UV-Vis spectrum of guaiacol shows a maximum absorbance that can be used for quantification and kinetic studies. sielc.com Studies on the photonitration of guaiacol have utilized UV-Vis spectroscopy to track the formation of nitroguaiacol products, which strongly absorb light in the UV and visible regions. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical state of the atoms within the top few nanometers of a material's surface. mpg.de While direct XPS analysis of guaiacol propionate is not widely reported, studies on the thermal decomposition of guaiacol on platinum surfaces have demonstrated the power of XPS in identifying surface species and elucidating reaction mechanisms. fau.descience.gov This technique could be applied to study the interaction of guaiacol propionate with catalysts or other surfaces. researchgate.netresearchgate.net

Chromatographic Separations and Mass Spectrometry

Chromatographic techniques are essential for separating guaiacol propionate from complex mixtures, while mass spectrometry is used for its identification and quantification.

Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly used for the separation of guaiacol and its derivatives. researchgate.netresearchgate.net HPLC methods have been developed for the analysis of guaiacol, often using C8 or C18 columns with a mobile phase consisting of acetonitrile (B52724) and a buffer. researchgate.netsielc.com GC is also a standard method for the assay of flavoring agents like guaiacol propionate. fao.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like Guaiacol Propionate. It combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry. etamu.edu In a typical analysis, the sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. fybikon.no Compounds separate based on their boiling points and interactions with the column's stationary phase, resulting in a characteristic retention time. fybikon.no

For Guaiacol Propionate (Molecular Formula: C₁₀H₁₂O₃, Molecular Weight: 180.20 g/mol ), the retention time would be influenced by its volatility and polarity relative to other components in a mixture. nih.gov Upon exiting the GC column, the molecule enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). etamu.edu This process generates a positively charged molecular ion (M⁺) and a series of fragment ions. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge (m/z) ratio, serves as a molecular fingerprint. etamu.edu

The fragmentation pattern of Guaiacol Propionate is predictable based on its structure. Key fragmentation pathways for guaiacol-containing molecules include the loss of a methyl radical (-CH₃) and a neutral methanol (B129727) molecule (-CH₃OH). nih.gov Esters commonly cleave at the C-O bond. Therefore, the mass spectrum would be expected to show characteristic peaks corresponding to the molecular ion and key fragments.

Table 1: Predicted GC-MS Fragmentation Data for Guaiacol Propionate This interactive table outlines the expected major ions in the mass spectrum of Guaiacol Propionate based on its chemical structure and common fragmentation patterns of related compounds.

| Ion Description | Proposed Fragment Structure | m/z (Mass-to-Charge Ratio) |

|---|---|---|

| Molecular Ion | [C₁₀H₁₂O₃]⁺ | 180 |

| Loss of ethyl group | [C₈H₇O₃]⁺ | 151 |

| Loss of propionyl group | [C₇H₇O₂]⁺ | 123 |

| Guaiacol fragment | [C₇H₈O₂]⁺ | 124 |

| Loss of propionic acid | [C₆H₅O]⁺ | 93 |

| Propionyl cation | [CH₃CH₂CO]⁺ | 57 |

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is a powerful analytical technique used to characterize the chemical composition of non-volatile materials by analyzing their thermal degradation products. ifremer.fr A sample is heated rapidly to a high temperature (typically 250°C to 700°C) in an inert atmosphere, causing it to break down into smaller, volatile fragments. ifremer.fr These fragments are then swept into a GC-MS system for separation and identification. ncsu.edu

For Guaiacol Propionate, Py-GC/MS analysis would provide insights into its thermal stability and decomposition pathways. The primary pyrolysis event would likely be the cleavage of the ester bond, yielding guaiacol and products derived from the propionate moiety. The resulting guaiacol would then undergo further thermal degradation. Studies on the pyrolysis of guaiacol itself show that it decomposes to form a variety of phenolic compounds. ncsu.edunih.gov

The main products from the fast pyrolysis of guaiacol, and therefore expected secondary products from Guaiacol Propionate pyrolysis, are temperature-dependent. At lower temperatures, guaiacol is the major product, while at moderate to high temperatures, further decomposition occurs. ncsu.edunih.govresearchgate.net

Table 2: Potential Pyrolysis Products of Guaiacol Propionate Identified by Py-GC/MS This interactive table lists the likely thermal decomposition products of Guaiacol Propionate based on known pyrolysis pathways of its constituent parts.

| Product Name | Chemical Formula | Origin |

|---|---|---|

| Guaiacol | C₇H₈O₂ | Primary cleavage product |

| Propionic Acid | C₃H₆O₂ | Primary cleavage product |

| Catechol | C₆H₆O₂ | From decomposition of guaiacol |

| Phenol (B47542) | C₆H₆O | From decomposition of guaiacol |

| o-Cresol | C₇H₈O | From decomposition of guaiacol |

| Methane | CH₄ | From decomposition of guaiacol methoxy group |

| Carbon Monoxide | CO | From decomposition of guaiacol |

| Ethylene | C₂H₄ | From decomposition of propionate group |

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of compounds in a mixture. For compounds like Guaiacol Propionate, a reversed-phase HPLC (RP-HPLC) method is typically employed. nih.govresearchgate.net In this setup, the stationary phase is nonpolar (e.g., C8 or C18), and the mobile phase is a more polar solvent mixture, commonly consisting of acetonitrile and/or methanol with water and a buffer. sielc.comresearchgate.net

Guaiacol Propionate, being an ester, is less polar than its parent compound, guaiacol. This difference in polarity allows for their effective separation. When monitoring a reaction to synthesize Guaiacol Propionate from guaiacol, the product would elute later (have a longer retention time) than the guaiacol reactant in a reversed-phase system. Quantitative analysis is achieved by integrating the area under the chromatographic peak and comparing it to a calibration curve constructed from standards of known concentration. researchgate.net Detection is often performed using a UV detector, as the benzene (B151609) ring in Guaiacol Propionate absorbs UV light. researchgate.net

Table 3: Typical RP-HPLC Method Parameters for Analysis of Guaiacol and Related Phenolics This interactive table provides a summary of common conditions used in HPLC methods that can be adapted for the analysis of Guaiacol Propionate.

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | C8 or C18 (e.g., 100 mm x 4.6 mm, 2.5 µm) | nih.govresearchgate.net |

| Mobile Phase | Acetonitrile : Buffered Water (e.g., 25:75 v/v) | researchgate.netresearchgate.net |

| Buffer | Phosphate buffer (pH range 3.5-6.8) | researchgate.net |

| Flow Rate | 0.5 - 1.2 mL/min | researchgate.netjapsonline.com |

| Detection | UV at ~238 nm or ~275 nm | nih.govresearchgate.net |

| Column Temperature | 35 - 45 °C | researchgate.netjapsonline.com |

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used primarily for qualitative monitoring of reaction progress and for identifying the components of a mixture. nih.gov A TLC plate consists of a thin layer of a stationary phase (commonly silica (B1680970) gel) on a solid backing.

In the synthesis of Guaiacol Propionate from guaiacol, TLC can be used to track the consumption of the starting material and the formation of the product. A small spot of the reaction mixture is applied to the baseline of the TLC plate, which is then placed in a chamber containing a suitable mobile phase (eluent). As the eluent moves up the plate by capillary action, it carries the sample components with it at different rates.

Due to its ester functional group, Guaiacol Propionate is less polar than the hydroxyl-containing guaiacol. Therefore, it will have a weaker interaction with the polar silica gel stationary phase and will travel further up the plate, resulting in a higher Retention Factor (Rf) value. The progress of the reaction can be visualized by observing the disappearance of the guaiacol spot and the appearance and intensification of the Guaiacol Propionate spot over time.

Computational Analytical Approaches

Computational methods provide deep molecular-level insights into the properties and reactivity of Guaiacol Propionate, complementing experimental data by explaining observed phenomena and predicting chemical behavior.

Density Functional Theory (DFT) for Molecular and Catalytic Systems

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. austinpublishinggroup.com It is widely applied to predict molecular geometries, reaction energies, and spectroscopic properties. researchgate.netresearchgate.net For Guaiacol Propionate, DFT calculations can provide a wealth of information that is difficult or impossible to obtain through experimentation alone.

DFT has been extensively used to study the pyrolysis and catalytic conversion of guaiacol, a model compound for lignin (B12514952). researchgate.netnih.gov These studies calculate bond dissociation energies to predict which chemical bonds are most likely to break under thermal stress and map out entire reaction pathways, including the structures of transition states and the corresponding energy barriers. researchgate.netmdpi.com For instance, DFT calculations on guaiacol have shown that the O–CH₃ bond is often the first to cleave during pyrolysis. researchgate.net

This same theoretical framework can be applied to Guaiacol Propionate to:

Optimize Molecular Geometry: Determine the most stable three-dimensional conformation.

Calculate Vibrational Frequencies: Predict the infrared (IR) spectrum, which can aid in experimental identification.

Determine Reaction Energetics: Calculate the energy changes for reactions such as hydrolysis or hydrodeoxygenation. whiterose.ac.uk

Model Adsorption on Catalysts: Investigate how Guaiacol Propionate interacts with the surface of a catalyst (e.g., Pt, Cu, Ru), which is crucial for understanding and improving catalytic upgrading processes. nih.govresearchgate.netrsc.org

Table 4: Properties of Guaiacol Propionate Amenable to DFT Calculation This interactive table lists key molecular and reactive properties that can be investigated using Density Functional Theory, with examples from studies on the parent compound, guaiacol.

| Property | Application for Guaiacol Propionate |

|---|---|

| Optimized Molecular Structure | Predicts bond lengths, bond angles, and overall 3D shape. |

| Bond Dissociation Energies | Identifies the weakest bonds to predict initial steps in pyrolysis or catalysis. |

| Reaction Energy Profiles | Maps the energy landscape for conversion pathways (e.g., to phenol, catechol). whiterose.ac.ukresearchgate.net |

| Adsorption Energies | Quantifies the strength of interaction with catalyst surfaces like Pt(111) or Cu(111). nih.govmdpi.com |

| HOMO-LUMO Gap | Provides insight into chemical reactivity and electronic transitions. austinpublishinggroup.com |

Microkinetic Modeling for Reaction Rate Predictions

Microkinetic modeling is a computational technique that bridges the gap between fundamental molecular-level information and macroscopic, observable reaction kinetics (e.g., reaction rates, selectivity). rsc.orgresearchgate.net It uses parameters derived from theoretical methods like DFT (such as activation energies and reaction enthalpies for elementary reaction steps) to build a comprehensive model of a chemical reaction. osti.gov

Studies on the hydrodeoxygenation of guaiacol and methyl propionate have successfully used microkinetic modeling to understand how different catalyst surfaces and solvent environments influence product distribution. researchgate.netosti.gov Such a model for Guaiacol Propionate could predict, for example, whether the reaction favors cleavage of the ester bond first or demethoxylation of the guaiacyl group, guiding the rational design of more efficient catalysts and processes. rsc.org

Microbiological Detection Methods

The detection of spoilage in various products, particularly beverages, often relies on identifying the metabolic byproducts of contaminating microorganisms rather than the microorganisms themselves. One such critical byproduct is guaiacol, a compound that imparts a distinct smoky or medicinal off-flavor, rendering the product unacceptable to consumers. fapas.com The microorganisms responsible for producing guaiacol, most notably thermophilic acidophilic bacteria (TAB) like Alicyclobacillus species, are therefore a significant concern in the food and beverage industry. fapas.com Microbiological detection methods have been developed to rapidly and reliably identify the presence of these guaiacol-producing organisms. These methods are crucial for quality control, helping to prevent economic losses due to spoilage. fapas.com While these methods directly target guaiacol, their relevance to guaiacol propionate lies in the close chemical relationship between the two compounds and the metabolic pathways of the microorganisms.

Biochemical Kits for Guaiacol-Producing Microorganisms (e.g., Alicyclobacillus spp.)

Several commercial biochemical kits are available for the rapid detection of guaiacol-producing microorganisms. These kits are designed to be user-friendly and provide reliable results, often without the need for extensive laboratory equipment. google.comdsmz.de They are based on the principle of providing the necessary precursors for guaiacol production and then detecting the presence of guaiacol through a colorimetric reaction.

A key component of many of these kits is a culture medium that contains vanillic acid. researchgate.netfrontiersin.org Vanillic acid is a precursor that certain bacteria, such as Alicyclobacillus acidoterrestris, can decarboxylate to produce guaiacol. google.com The inclusion of vanillic acid in the growth medium enhances the production of guaiacol, increasing the sensitivity and reliability of the detection method. fapas.com

The detection of guaiacol is typically achieved through an enzymatic reaction. For instance, in the presence of peroxidase and hydrogen peroxide, guaiacol is oxidized to form tetraguaiacol, a brownish-colored compound. fapas.comnih.gov The intensity of the brown color can be visually assessed or measured spectrophotometrically, providing a qualitative or semi-quantitative indication of the presence of guaiacol-producing bacteria. google.com

Several commercially available kits, such as the Döhler Guaiacol Detection Kit and the Kyokuto Guaiacol Detection Kit, are based on this principle. fapas.comgoogle.comfrontiersin.org These kits often comply with international standards, such as the International Fruit and Vegetable Juice Association (IFU) Method No. 12, which outlines the detection and enumeration of spore-forming thermo-acidophilic spoilage bacteria. google.comrapidmicrobiology.com

The GENE-UP® PRO ACB assay developed by bioMérieux in partnership with Cornell University is a PCR-based method that can detect Alicyclobacillus species and predict their ability to produce guaiacol in a single test, with results available within 27 hours. asm.org

Below is a table summarizing some of the available biochemical kits and their features:

| Kit Name | Manufacturer | Detection Principle | Key Features | Reference |

|---|---|---|---|---|

| Guaiacol Detection Kit | Döhler | Enzymatic colorimetric detection of guaiacol. | Ready-to-use, standardized according to IFU Method No. 12. | google.comdsmz.de |

| Guaiacol Detection Kit | Kyokuto Pharmaceutical Industries Co., Ltd. | Enzymatic assay for guaiacol based on the test developed by the Japan Fruit Juice Association. | Can be completed in less than 4 hours. | fapas.comfrontiersin.org |

| GENE-UP® PRO ACB | bioMérieux | PCR multiplex method targeting Alicyclobacillus spp. and guaiacol production capability. | Provides results in 27 hours. | asm.org |

Cultivation-Based Detection Assays

Cultivation-based detection assays are traditional methods that involve growing the suspected microorganisms on specialized culture media. These methods, while often more time-consuming than biochemical kits, are essential for the isolation, identification, and enumeration of guaiacol-producing bacteria. rapidmicrobiology.com

The process typically begins with a heat shock treatment of the sample. This step is designed to induce the germination of bacterial spores, which are often the form in which these microorganisms survive pasteurization processes. google.com Following the heat shock, the sample is plated on a specialized growth medium, such as K agar (B569324) or BAT agar, and incubated at a temperature conducive to the growth of thermophilic acidophilic bacteria like Alicyclobacillus spp. (typically around 45°C). google.comfrontiersin.org

To specifically detect guaiacol-producing strains, the culture medium is often supplemented with a precursor compound like vanillic acid. google.com The presence of guaiacol-producing colonies can then be confirmed by transferring the colonies to a fresh medium and performing a colorimetric test, as described in the previous section, or by using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) to detect the presence of guaiacol in the culture headspace. google.com

The International Fruit and Vegetable Juice Association (IFU) Method No. 12 provides standardized procedures for the cultivation-based detection and enumeration of Alicyclobacillus spp. google.com This method often serves as a reference for the validation of newer, more rapid detection techniques.

The following table outlines the general steps involved in a cultivation-based detection assay for guaiacol-producing microorganisms:

| Step | Description | Purpose | Reference |

|---|---|---|---|

| Sample Preparation | The sample (e.g., fruit juice) is diluted as necessary. | To obtain a countable number of colonies. | google.com |

| Heat Shock | The sample is heated (e.g., at 80°C for 10 minutes). | To induce the germination of bacterial spores. | google.com |

| Inoculation and Incubation | The heat-treated sample is plated on a specialized agar medium (e.g., BAT agar with vanillic acid) and incubated at an appropriate temperature (e.g., 45°C). | To allow for the growth of thermophilic acidophilic bacteria. | google.comfrontiersin.org |

| Colony Isolation and Identification | Suspect colonies are isolated and subcultured. | To obtain a pure culture for further testing. | frontiersin.org |

| Confirmation of Guaiacol Production | The isolated colonies are tested for their ability to produce guaiacol, either through a colorimetric assay or analytical instrumentation. | To confirm the presence of spoilage-causing microorganisms. | google.com |

Applications in Chemical Science and Engineering

Guaiacol (B22219) Propionate (B1217596) and Derivatives in Flavor and Fragrance Science

Guaiacol propionate is recognized for its distinct aromatic profile, which is described as nutty, fruity, and having vanilla-like notes. This has led to its use as a flavoring agent in the food and beverage industry. vinatiorganics.com The Flavor and Extract Manufacturers Association (FEMA) has assigned it the number 4609, signifying its status as a recognized flavoring substance. ontosight.ai Its parent compound, guaiacol, is a well-known precursor in the synthesis of various flavorants, including eugenol (B1671780) and vanillin (B372448). impurity.comwikipedia.org In fact, a significant portion of the world's vanillin supply is derived from guaiacol. wikipedia.org Guaiacol itself imparts a smoky and spicy aroma, enhancing the flavor of products like smoked meats, coffee, and whiskey. vinatiorganics.com The propionate derivative offers a nuanced and complex flavor profile, expanding the palette available to food and fragrance chemists.

The applications of guaiacol and its derivatives extend to the fragrance industry, where they contribute warm, woody, and smoky notes to perfume compositions. vinatiorganics.com Guaiacol propionate's pleasant, woody scent also makes it a valuable precursor in the creation of a wide array of aromatic compounds. patsnap.com

Role as Chemical Intermediates and Building Blocks

Beyond its sensory applications, guaiacol propionate serves as a critical building block in the synthesis of more complex molecules for various industries.

Precursors in Organic Synthesis

Guaiacol propionate functions as an intermediate in various organic synthesis pathways. ontosight.ai For instance, it is an intermediate in the synthesis of 1-(4-Hydroxy-3-methoxyphenyl)-1-propanone, a derivative of guaiacol. impurity.comas-1.co.jp Guaiacol itself is a versatile precursor for a range of chemical products. wikipedia.orgfactmr.com The esterification of guaiacol with propionic acid to form guaiacol propionate is a key step that modifies its reactivity and properties, making it suitable for subsequent chemical transformations. ontosight.ai This highlights the importance of guaiacol propionate as a stepping stone to creating more complex and valuable chemical entities.

Synthesis of Pharmaceutical Intermediates (e.g., Expectorants)

The guaiacol scaffold is a key component in certain pharmaceuticals. Guaiacol is a precursor in the synthesis of expectorants, antiseptics, and local anesthetics. vinatiorganics.comjustdial.com A prominent example is guaifenesin (B1672422), a widely used expectorant, which is chemically an ether of guaiacol and glycerine. vinatiorganics.comwikipedia.org The synthesis of guaifenesin can be achieved through a Williamson ether synthesis starting from guaiacol. scribd.com While direct synthesis from guaiacol propionate is not the primary route, the underlying guaiacol structure is fundamental. Guaiacol is also used in the synthesis of other pharmaceutical agents like potassium guaiacol sulfonate, an antitussive and expectorant drug. google.com The potential for guaiacol and its derivatives to be used as intermediates in the synthesis of various drugs underscores their importance in the pharmaceutical industry. ontosight.aifactmr.com

Development of Advanced Materials

In the quest for sustainable and high-performance materials, derivatives of guaiacol are emerging as promising bio-based building blocks.

Bio-Based Monomers and Polymers from Guaiacol Derivatives